molecular formula C10H10Cl3NO2 B5525053 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide

2,2,2-trichloro-N-(4-methoxybenzyl)acetamide

Cat. No.: B5525053
M. Wt: 282.5 g/mol
InChI Key: RGHIABQAGTVHJA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of a trichloromethyl group and a methoxybenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide typically involves the reaction of 4-methoxybenzylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methoxybenzylamine+trichloroacetyl chlorideThis compound+HCl\text{4-methoxybenzylamine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methoxybenzylamine+trichloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The trichloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Oxidation Reactions: Oxidation of the methoxybenzyl group can lead to the formation of corresponding aldehydes or carboxylic acids. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted acetamides.

    Reduction: Formation of partially or fully dechlorinated acetamides.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxybenzyl group.

Scientific Research Applications

2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • 2,2,2-Trichloro-N-(4-methylbenzyl)acetamide
  • 2,2,2-Trichloro-N-(4-chlorobenzyl)acetamide
  • 2,2,2-Trichloro-N-(4-nitrobenzyl)acetamide

Comparison:

  • 2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can donate electron density through resonance, potentially stabilizing reaction intermediates.
  • 2,2,2-Trichloro-N-(4-methylbenzyl)acetamide has a methyl group instead of a methoxy group, which may result in different steric and electronic effects.
  • 2,2,2-Trichloro-N-(4-chlorobenzyl)acetamide contains a chlorine atom, which can affect its reactivity and potential toxicity.
  • 2,2,2-Trichloro-N-(4-nitrobenzyl)acetamide has a nitro group, which is a strong electron-withdrawing group, significantly altering its chemical behavior.

Properties

IUPAC Name

2,2,2-trichloro-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHIABQAGTVHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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